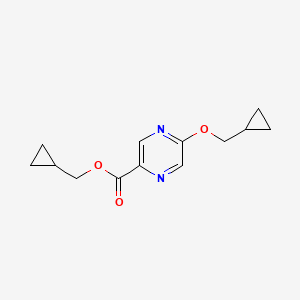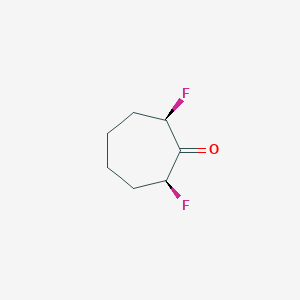
(2R,7S)-2,7-Difluorocycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,7S)-2,7-Difluorocycloheptan-1-one” is an organic compound with the molecular formula C7H10F2O . It has a molecular weight of 148.15 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6+ . The InChI key is IZEMCFXAAMBWOT-OLQVQODUSA-NMechanism of Action
The mechanism of action of ((2R,7S)-2,7-Difluorocycloheptan-1-one)-2,7-Difluorocycloheptan-1-one is not fully understood, but it is believed to involve the inhibition of viral and bacterial enzymes. The compound has been shown to inhibit the activity of the viral neuraminidase enzyme, which is essential for the replication of influenza viruses. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
In addition to its antiviral, antibacterial, and anticancer properties, (this compound)-2,7-Difluorocycloheptan-1-one has also been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and inflammation. This suggests that (this compound)-2,7-Difluorocycloheptan-1-one may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2R,7S)-2,7-Difluorocycloheptan-1-one)-2,7-Difluorocycloheptan-1-one is its broad-spectrum antiviral and antibacterial activity. This makes it a potentially useful compound for the development of new antiviral and antibacterial therapies. However, one limitation of the compound is its toxicity, which has been observed in some in vitro and in vivo studies. This toxicity may limit its potential as a therapeutic agent and will need to be further investigated in future studies.
Future Directions
There are several future directions for the study of ((2R,7S)-2,7-Difluorocycloheptan-1-one)-2,7-Difluorocycloheptan-1-one. One area of research is the development of new antiviral and antibacterial therapies based on the compound. Another area of research is the investigation of the compound's anticancer properties and its potential as a cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of (this compound)-2,7-Difluorocycloheptan-1-one and its potential as an anti-inflammatory agent. Finally, the toxicity of the compound needs to be further investigated to determine its safety and potential as a therapeutic agent.
Synthesis Methods
The synthesis of ((2R,7S)-2,7-Difluorocycloheptan-1-one)-2,7-Difluorocycloheptan-1-one involves the reaction of cycloheptanone with a fluorinating agent, typically elemental fluorine or hydrogen fluoride. This reaction results in the substitution of two hydrogen atoms on the cycloheptanone ring with fluorine atoms, giving rise to the difluorinated product. The stereochemistry of the resulting compound is determined by the chirality of the starting material, with (this compound)-2,7-Difluorocycloheptan-1-one being the enantiomer with the R and S configurations at positions 2 and 7, respectively.
Scientific Research Applications
((2R,7S)-2,7-Difluorocycloheptan-1-one)-2,7-Difluorocycloheptan-1-one has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and human parainfluenza virus. It has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In addition to its antiviral and antibacterial properties, (this compound)-2,7-Difluorocycloheptan-1-one has also been found to have anticancer activity. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Properties
IUPAC Name |
(2R,7S)-2,7-difluorocycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMCFXAAMBWOT-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](C(=O)[C@@H](C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)
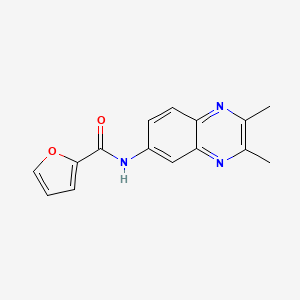
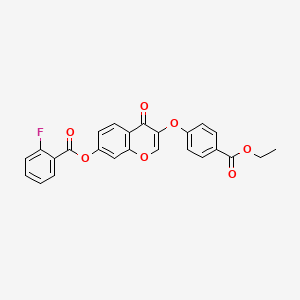
![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)
![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
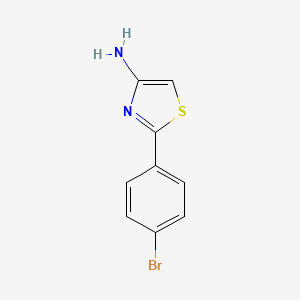
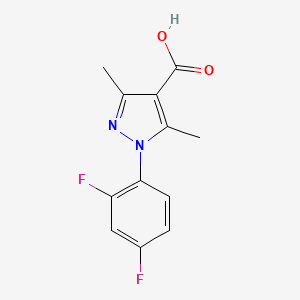
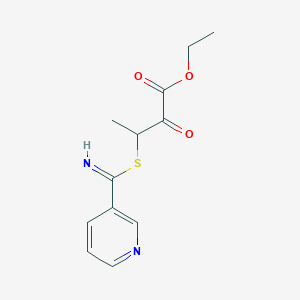
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
